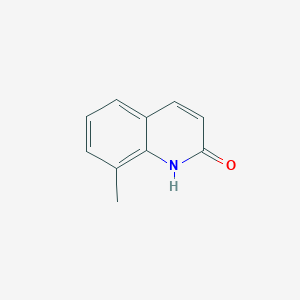

8-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-9(12)11-10(7)8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPVCQMOIBCSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415994 | |

| Record name | 8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-36-5 | |

| Record name | 8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Methylquinolin 2 1h One and Its Derivatives

Classic Cyclization Reactions and Their Optimization

Classic methods for quinoline (B57606) synthesis, though often requiring harsh conditions, form the bedrock of heterocyclic chemistry and have been subject to numerous modifications to improve yields and substrate scope. scispace.combrieflands.com These reactions include the Skraup, Friedländer, Pfitzinger, and Conrad-Limpach syntheses. iipseries.org

Modified Skraup Synthesis for Quinoline Nucleus Formation

The Skraup synthesis, first reported in 1880, is a cornerstone reaction for quinoline synthesis. scispace.com The classic approach involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgresearchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of the amine, cyclization, and oxidation to form the quinoline ring. scispace.com

A significant drawback of the Skraup synthesis is the use of high temperatures and strongly acidic conditions, which can lead to low yields. scispace.com When using a meta-substituted aniline (B41778), such as m-toluidine (B57737) to produce a methylquinoline, a mixture of isomers (e.g., 5-methyl and 7-methylquinoline) is often formed, complicating purification. brieflands.com Research has focused on optimizing these conditions. For instance, modifications using green chemistry principles, such as incorporating water as a solvent and employing microwave irradiation, have been developed to mitigate the harshness of the traditional method and improve yields for various substituted quinolines. scispace.com

Table 1: Modified Skraup Synthesis of Substituted Quinolines scispace.com

| Aniline Derivative | R Group | Yield (%) |

|---|---|---|

| Aniline | H | 66 |

| 4-methoxyaniline | 6-OCH₃ | 5 |

| 4-aminophenol | 6-OH | 30 |

| 3-aminophenol | 5-OH / 7-OH | 31 |

Reaction conditions: Microwave irradiation in the presence of water.

Friedländer Condensation Approaches for Quinolinone Scaffolds

The Friedländer synthesis, established in 1882, offers a more direct route to quinolines by condensing an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl). organic-chemistry.orgresearchgate.netresearchgate.net This reaction can be catalyzed by acids or bases and is renowned for its efficiency and versatility. researchgate.netresearchgate.net

A key limitation of the Friedländer approach is the availability of the starting 2-aminobenzaldehyde (B1207257) or 2-aminoketone derivatives. researchgate.net To overcome this, variations such as the in-situ reduction of more accessible 2-nitrobenzaldehydes using reagents like iron in acetic acid have been developed. This allows for a domino nitro reduction-Friedländer heterocyclization, expanding the utility of the reaction. researchgate.netmdpi.com The synthesis of quinolinone scaffolds, specifically, can be achieved through careful selection of the carbonyl component.

Pfitzinger and Conrad-Limpach Reactions in Quinoline Synthesis

The Pfitzinger and Conrad-Limpach reactions are considered valuable extensions of the Friedländer synthesis. researchgate.net

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. iipseries.orgrsc.org This method is particularly useful for producing 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.org However, the conventional Pfitzinger method often requires strong bases and can result in low yields and long reaction times. researchgate.net

The Conrad-Limpach synthesis utilizes the condensation of anilines with β-ketoesters. jptcp.com This reaction can be directed to form either 4-hydroxyquinolin-2(1H)-ones or quinolin-4(1H)-ones depending on the reaction conditions. The initial condensation forms a Schiff base, which can then undergo cyclization. jptcp.com This method is a key strategy for accessing 4-hydroxyquinoline (B1666331) derivatives. iipseries.org

Modern and Green Chemistry Approaches

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, atom-economical, and environmentally friendly protocols. researchgate.net This has led to the rise of one-pot multi-component reactions and catalyst-free systems for the synthesis of quinolinones.

One-Pot Three-Component Reactions (3CR)

One-pot three-component reactions (3CR) are highly efficient processes where multiple reactants are combined in a single step to form a complex product, avoiding the need to isolate intermediates. researchgate.netderpharmachemica.com This approach simplifies procedures, saves time, and reduces waste. researchgate.net Several 3CR methods have been developed for synthesizing quinolinone derivatives. For example, 3-benzoyl-8-methylquinolin-4(1H)-one has been synthesized via a one-pot approach, demonstrating the utility of this method for creating substituted quinolinones. acs.org Another example involves the L-proline catalyzed reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid to produce complex pyrano[3,2-c]quinolin-2,5(6H)-diones in high yields. mdpi.com

Table 2: Synthesis of 3-Benzoyl-Substituted-Quinolin-4(1H)-ones via 3CR acs.org

| Product | R Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3-Benzoylquinolin-4(1H)-one | H | 86 | 260–262 |

| 3-Benzoyl-6-(trifluoromethyl)quinolin-4(1H)-one | 6-CF₃ | 78 | >300 |

| 3-Benzoyl-8-methylquinolin-4(1H)-one | 8-CH₃ | 70 | 270–272 |

Catalyst-Free Synthesis Protocols

The development of catalyst-free and solvent-free reactions represents a significant advancement in green chemistry. These methods reduce the environmental impact and cost associated with chemical synthesis. An environmentally benign methodology for the aqueous synthesis of various functionalized quinolin-2(1H)-ones has been developed, which proceeds at ambient temperature without any base or organic solvent. researchgate.net This protocol features short reaction times (1-8 minutes), excellent yields, and avoids chromatographic purification. researchgate.net

Another novel catalyst- and solvent-free approach involves the [5 + 1] annulation of 2-methylquinolines with diynones to produce 2-arylated quinolines. nih.gov While not directly yielding the 2(1H)-one, this atom-economic process highlights the increasing trend towards eliminating catalysts and solvents from synthetic protocols for quinoline derivatives. nih.gov

Application of Green Solvents (e.g., Ethanol, Water)

The use of environmentally benign solvents is a cornerstone of green chemistry. A highly efficient, catalyst- and base-free synthesis of 8-methylquinolin-2(1H)-one has been reported using water as the reaction medium. This method provides a rapid and high-yielding route to the desired product, achieving a 98% yield. figshare.com The reaction proceeds under aqueous conditions, significantly reducing the environmental impact associated with volatile organic solvents. figshare.com Broader green strategies for similar transformations, such as C–H activation, have also explored solvents like polyethylene (B3416737) glycol (PEG) in combination with water, which can facilitate catalyst recycling and milder reaction conditions. rsc.org

Transition-Metal-Catalyzed C-H Activation and Functionalization

Transition-metal-catalyzed C-H activation has become a powerful tool for the functionalization of quinoline scaffolds. nih.govnih.gov The 8-methylquinoline (B175542) core is an ideal substrate for such reactions because the nitrogen atom acts as a chelating director, enabling the formation of stable cyclometallated complexes with various transition metals. nih.gov This chelation-assisted strategy allows for highly selective C(sp³)–H functionalization at the 8-methyl group, a bond that is typically unreactive. nih.govacs.org Catalytic systems based on cobalt, rhodium, and iridium have been successfully employed for the amidation, alkenylation, and arylation of the 8-methyl group. acs.org

An efficient and selective method for the C(sp³)–H bond amidation of 8-methylquinoline has been developed using a CpCo(III) catalyst (where Cp is pentamethylcyclopentadienyl). tcsedsystem.edunih.gov This reaction proceeds without the need for an external oxidant and utilizes dioxazolones as effective amidating agents under mild conditions. tcsedsystem.edunih.govresearchgate.net The process is highly selective and demonstrates tolerance to a variety of functional groups. tcsedsystem.edunih.gov Mechanistic studies suggest that the reaction proceeds through an external base-assisted concerted metalation and deprotonation pathway. tcsedsystem.edunih.govresearchgate.net

Table 1: Cp*Co(III)-Catalyzed Amidation of 8-Methylquinoline with Dioxazolones

| Dioxazolone Substituent | Product | Yield | Reference |

|---|---|---|---|

| Phenyl | N-(quinolin-8-ylmethyl)benzamide | 86% | nih.gov |

| 4-Fluorophenyl | N-(quinolin-8-ylmethyl)-4-fluorobenzamide | 82% | nih.gov |

| 4-Chlorophenyl | N-(quinolin-8-ylmethyl)-4-chlorobenzamide | 81% | nih.gov |

| 4-Bromophenyl | N-(quinolin-8-ylmethyl)-4-bromobenzamide | 80% | nih.gov |

| 4-Trifluoromethylphenyl | N-(quinolin-8-ylmethyl)-4-(trifluoromethyl)benzamide | 76% | nih.gov |

This table is generated based on data presented in the referenced literature.

The Cp*Co(III) catalyst has also proven effective for the highly regioselective and stereoselective C(sp³)–H bond alkenylation of 8-methylquinoline with a range of alkynes. acs.orgthieme-connect.com This atom-economical reaction proceeds under mild conditions and corresponds to the cis-addition of the C–H bond across the alkyne's triple bond, leading to the formation of trisubstituted olefins. acs.org The methodology is robust, tolerating diverse functional groups on both the alkyne and the quinoline. acs.orgthieme-connect.com Density functional theory (DFT) calculations and experimental results indicate that the catalytic cycle involves an irreversible, external-base-assisted concerted metalation-deprotonation step. acs.orgthieme-connect.comscispace.com

Table 2: Regioselective Alkenylation of 8-Methylquinoline with Symmetric Alkynes

| Alkyne | Product | Yield | Reference |

|---|---|---|---|

| Diphenylacetylene | 8-(1,2-diphenylvinyl)quinoline | 92% | acs.org |

| 1,2-di-p-tolylacetylene | 8-(1,2-di-p-tolylvinyl)quinoline | 90% | acs.org |

| 1,2-bis(4-methoxyphenyl)acetylene | 8-(1,2-bis(4-methoxyphenyl)vinyl)quinoline | 88% | acs.org |

This table is generated based on data presented in the referenced literature.

Cp*Co(III)-Catalyzed C(sp3)-H Bond Amidation of 8-Methylquinoline

Derivatization Strategies and Precursors for this compound Analogues

The synthesis of analogues of this compound often involves the strategic derivatization of the quinolinone core. This can be achieved by introducing functional groups through electrophilic substitution on the benzene (B151609) ring or through nucleophilic substitution at activated positions on the pyridine (B92270) ring. mdpi.comresearchgate.net These derivatization strategies provide access to a wide array of analogues with modified properties.

The synthesis of 6-bromo-8-methylquinolin-2(1H)-one can be achieved via the Knorr quinoline synthesis. This classic method involves the condensation of a β-ketoester with an aniline, followed by acid-catalyzed cyclization. researchgate.net For the target compound, the synthesis would start with 4-bromo-2-methylaniline (B145978) reacting with ethyl acetoacetate (B1235776) to form an anilide intermediate. Subsequent treatment with a strong acid, such as sulfuric acid, induces cyclization to yield 6-bromo-4,8-dimethylquinolin-2(1H)-one. While a direct synthesis for 6-bromo-8-methylquinolin-2(1H)-one is not explicitly detailed in the provided sources, the synthesis of the highly analogous 6-bromo-4-methylquinolin-2(1H)-one from 4-bromoaniline (B143363) has been thoroughly investigated and optimized, confirming the viability of this route. researchgate.net An alternative approach involves the direct bromination of this compound, though controlling regioselectivity can be challenging.

Position 4 of the quinolin-2(1H)-one ring can be activated for nucleophilic substitution by introducing a good leaving group, such as a chlorine atom. mdpi.comresearchgate.net The key precursor, 4-chloro-8-methylquinolin-2(1H)-one, is synthesized from 4-hydroxy-8-methylquinolin-2(1H)-one by treatment with a chlorinating agent like phosphorus oxychloride or via hydrolysis of 2,4-dichloro-8-methylquinoline. mdpi.comresearchgate.net

This activated precursor readily undergoes substitution with a variety of nucleophiles. mdpi.comresearchgate.net For instance, reaction with hydrazine (B178648) hydrate (B1144303) yields 4-hydrazino-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net Treatment with sodium azide (B81097) produces 4-azido-8-methylquinolin-2(1H)-one, a versatile intermediate that can be further converted to 4-amino-8-methylquinolin-2(1H)-one via acid hydrolysis of its phosphazene adduct. mdpi.comresearchgate.netresearchgate.net Thiation reactions can also be performed; reacting the 4-chloro precursor with thiourea (B124793) leads to the formation of 8-methyl-4-sulfanylquinolin-2(1H)-one. mdpi.comresearchgate.net These reactions provide a powerful platform for introducing diverse functionalities at the 4-position.

Table 3: Nucleophilic Substitution Reactions of 4-Chloro-8-methylquinolin-2(1H)-one

| Nucleophile | Reagent | Product | Reference |

|---|---|---|---|

| Hydrazine | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| Azide | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| Thiol | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.comresearchgate.net |

This table summarizes reactions described in the referenced literature.

Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue

Introduction of Heterocyclic Moieties (e.g., Triazole, Pyrazolo, Pyridinone)

The this compound scaffold has been successfully fused or linked to various other heterocyclic rings, leading to hybrid molecules with potentially enhanced biological activities.

Triazole Derivatives: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, is a powerful tool for synthesizing 1,2,3-triazole-linked quinolinone derivatives. preprints.orgnih.govnih.govmdpi.comnih.govbohrium.com 4-Azido-8-methylquinolin-2(1H)-one derivatives are reacted with terminal alkynes in the presence of a copper(I) catalyst to afford the corresponding 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones in high yields. nih.govnih.govmdpi.com

Pyrazolo Derivatives: Pyrazolo-fused quinolines can be synthesized from 4-hydrazino-8-methylquinolin-2(1H)-one. excli.devulcanchem.com For instance, condensation of the hydrazino derivative with appropriate precursors can lead to the formation of pyrazolo[3,4-b]pyridin-3-amine structures fused to the quinoline ring. excli.de

Pyridinone Derivatives: Quinoline-pyridinone coupled molecules have been synthesized through N-alkylation of a pyridinone with a haloalkyl-substituted quinoline. nih.gov For example, 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one is prepared by reacting 2-pyridinone with 2-chloro-3-(chloromethyl)-8-methylquinoline in the presence of a base. nih.gov

Synthesis of Styryl and Chalcone (B49325) Derivatives

The introduction of styryl and chalcone moieties to the this compound core has been explored to generate compounds with potential anticancer and antimicrobial properties. scialert.netacs.orgnih.govmdpi.com

Styryl Derivatives: The synthesis of these derivatives often involves the condensation of a methyl-substituted quinolinone with an aromatic aldehyde.

Chalcone Derivatives: Chalcones, characterized by the α,β-unsaturated ketone system, are typically synthesized via a Claisen-Schmidt condensation. scialert.netnih.govresearchgate.net This involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde. For quinolinone-based chalcones, a 3-acetyl-quinolinone derivative can be reacted with various aldehydes to yield the target chalcones. scialert.net

Strategies for Chiral Ligand Synthesis

While specific examples for the synthesis of chiral ligands directly from this compound are not extensively documented, general strategies employed in quinoline chemistry can be applied. The introduction of chirality can be achieved through several approaches:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during the construction of the quinolinone ring or its side chains can lead to the formation of enantiomerically enriched products.

Resolution of Racemates: A racemic mixture of a suitable quinolinone derivative can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Derivatization with Chiral Building Blocks: Reacting a functionalized this compound derivative with a chiral starting material can introduce a stereocenter into the final molecule.

Reaction Mechanisms and Pathways for this compound Derivatives

Understanding the reaction mechanisms involved in the synthesis of this compound derivatives is crucial for optimizing reaction conditions and predicting product outcomes.

Oxidative Cyclization Pathways

Oxidative cyclization reactions are important for the synthesis of fused heterocyclic systems containing the quinolinone core. A notable example is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones. mdpi.com In this reaction, the 4-hydrazinyl derivative undergoes an oxidative cyclization in the presence of air, leading to the formation of pyridazino[4,3-c:5,6-c′]diquinoline derivatives. mdpi.com The mechanism likely involves the formation of a diimide intermediate, which then undergoes intramolecular cyclization and further oxidation to yield the final, stable heterocyclic product.

Concerted Metalation Deprotonation Pathways in Catalysis

The Concerted Metalation Deprotonation (CMD) mechanism is a significant pathway for transition-metal-catalyzed C-H activation reactions. wikipedia.org This process is characteristic of high-valent, late transition metals such as Pd(II), Rh(III), and Co(III). wikipedia.orgresearchgate.net In a CMD pathway, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single transition state, facilitated by a base (often a carboxylate) that abstracts the proton. wikipedia.org This avoids the formation of a discrete metal-hydride intermediate. wikipedia.org

This methodology has been effectively applied to the functionalization of the 8-methyl group in quinoline derivatives, a traditionally challenging C(sp³)–H bond to activate. Research has demonstrated that the quinoline ring's nitrogen atom can act as a directing group, enabling the regioselective functionalization of the proximate methyl group.

Key research findings include:

CpCo(III)-Catalyzed Amidation: An efficient and external oxidant-free method for the C(sp³)–H bond amidation of 8-methylquinoline has been reported using a CpCo(III) catalyst. researchgate.net The reaction employs oxazolone (B7731731) as the amidating agent and proceeds under mild conditions. researchgate.net Mechanistic studies support a pathway involving an external base-assisted concerted metalation and deprotonation. researchgate.net

Rh(III)-Catalyzed Arylation: A straightforward strategy for the arylation of the C(sp³)–H bond of 8-methylquinoline has been developed using a Rh(III) catalyst. researchgate.net This method utilizes diazonaphthalen-2(1H)-ones or quinone diazides to introduce naphthol and phenol (B47542) moieties, demonstrating high chemo- and regioselectivity. researchgate.net

| Catalyst System | Substrate | Reagent | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| Cp*Co(III) | 8-Methylquinoline | Oxazolone | Amidated 8-methylquinoline derivative | External base-assisted CMD | researchgate.net |

| Rh(III) | 8-Methylquinoline | Diazonaphthalen-2(1H)-one | Arylated 8-methylquinoline derivative | Inner-sphere carbene insertion via CMD | researchgate.net |

Autoxidation of Hydrazinyl Derivatives

The autoxidation of hydrazinyl-substituted quinolinones presents an efficient synthetic route to complex, fused pentacyclic heterocyclic systems. mdpi.comnih.gov This transformation is particularly effective for derivatives of 4-hydrazinylquinolin-2(1H)-one. mdpi.com The required precursor for the target compound, 4-hydrazino-8-methyl-2-oxoquinoline, can be readily synthesized, making this methodology applicable to the this compound family. researchgate.net

The process involves heating a 4-hydrazinylquinolin-2(1H)-one derivative in a suitable solvent, such as pyridine. mdpi.comnih.gov This induces an autoxidation reaction, where the hydrazinyl compound undergoes oxidative dimerization and cyclization to yield a pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione structure. mdpi.comnih.gov The reaction is believed to proceed through the formation of a diimine intermediate which then cyclizes. The structures of these complex products have been unequivocally confirmed through X-ray analysis and theoretical calculations. mdpi.comresearchgate.net This method serves as a general approach for creating various pentacyclic heterocycles from quinolone precursors. mdpi.com

| Starting Material | Reaction Condition | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydrazinyl-1-ethylquinolin-2(1H)-one | Pyridine, reflux | 5,8-Diethylpyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione | Not specified | mdpi.comnih.gov |

| 4-Hydrazinyl-6-chloro-1-ethylquinolin-2(1H)-one | Pyridine, reflux | 3,10-Dichloro-5,8-diethylpyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione | Not specified | mdpi.comnih.gov |

| 4-Hydrazinyl-8-methylquinolin-2(1H)-one | Pyridine, reflux (proposed) | 1,12-Dimethylpyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione | Not specified | mdpi.comresearchgate.net |

Knoevenagel Condensation and Michael Addition in Quinoline Systems

The combination of Knoevenagel condensation and Michael addition, often occurring in a sequential or cascade manner, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation in the synthesis and functionalization of quinoline systems. scispace.comjetir.orgresearchgate.net These reactions allow for the construction of highly functionalized molecules from relatively simple precursors under mild conditions. jetir.org

This strategy has been successfully applied to functionalize derivatives of 8-methylquinoline. A notable example is the synthesis of novel phosphonate (B1237965) derivatives starting from 2-chloro-8-methylquinoline-3-carbaldehyde. jetir.org The synthetic sequence involves:

Knoevenagel Condensation: The starting aldehyde undergoes a Knoevenagel condensation with an active methylene (B1212753) compound, such as malononitrile, typically catalyzed by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). jetir.org This step forms a highly electrophilic α,β-unsaturated intermediate, 2-((2-chloro-8-methylquinolin-3-yl)methylene)malononitrile. jetir.org

Michael Addition: The resulting electron-deficient alkene readily participates in a Michael (conjugate) addition reaction. jetir.org The addition of a nucleophile, such as dimethylphosphite, again catalyzed by DBU, leads to the final phosphonate product in high yield. jetir.org

This tandem approach is highly efficient, often proceeding in a one-pot manner without the need for isolating the intermediate, and can be performed under solvent-free conditions, aligning with the principles of green chemistry. scispace.comjetir.org

| Step | Reactants | Catalyst/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Knoevenagel Condensation | 2-Chloro-8-methylquinoline-3-carbaldehyde + Malononitrile | DBU, Solvent-free | 2-((2-Chloro-8-methylquinolin-3-yl)methylene)malononitrile | jetir.org |

| 2. Michael Addition | 2-((2-Chloro-8-methylquinolin-3-yl)methylene)malononitrile + Dimethylphosphite | DBU, Room Temp | dimethyl (1-(2-chloro-8-methylquinolin-3-yl)-2,2-dicyanoethyl)phosphonate | jetir.org |

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 8-methylquinolin-2(1H)-one in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm its structure. rsc.org A singlet corresponding to the methyl group (CH₃) appears at approximately 2.54 ppm. The aromatic protons resonate in the downfield region, typically between 7.14 and 7.79 ppm, with their specific chemical shifts and coupling constants providing information about their positions on the quinolinone ring. rsc.org The proton attached to the nitrogen atom (N-H) is observed as a broad singlet at a significantly downfield chemical shift, around 10.02 ppm, due to its acidic nature and involvement in hydrogen bonding. rsc.org

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbonyl carbon (C=O) of the lactam ring gives a characteristic signal in the range of 163.45 ppm. rsc.org The carbon atoms of the aromatic rings appear in the typical region of 119.70 to 141.35 ppm. rsc.org The methyl carbon provides a signal in the aliphatic region at approximately 16.86 ppm. rsc.org

Derivatives of this compound exhibit predictable changes in their NMR spectra. For instance, the introduction of a substituent at a specific position will cause shifts in the signals of nearby protons and carbons, an effect that is invaluable for confirming the location of the new group.

Interactive ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| H-3 | 6.69 | d | 9.5 |

| H-4 | 7.79 | d | 9.5 |

| H-5 | 7.44 | d | 7.8 |

| H-6 | 7.14 | t | 7.6 |

| H-7 | 7.37 | d | 7.3 |

| 8-CH₃ | 2.54 | s | |

| N-H | 10.02 | s |

Source: rsc.org

Interactive ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-2 | 163.45 |

| C-3 | 121.40 |

| C-4 | 141.35 |

| C-4a | 119.70 |

| C-5 | 123.23 |

| C-6 | 122.29 |

| C-7 | 131.84 |

| C-8 | 126.09 |

| C-8a | 136.88 |

| 8-CH₃ | 16.86 |

Source: rsc.org

The chemical shifts and coupling constants observed in the NMR spectra are directly related to the molecule's electronic environment and geometry. For instance, the observed coupling constants between adjacent protons in the aromatic rings can be used to confirm their relative positions. The concentration-dependent chemical shifts of quinoline (B57606) derivatives in ¹H NMR studies suggest intermolecular interactions, such as π-π stacking, which can influence the conformation of the molecules in solution. uncw.eduuncw.edu The position of substituents can affect these interactions, with studies showing that the substitution location and the nature of the substituent play a role in the inter- and intramolecular π-π stacking. uncw.edu

In certain derivatives, such as 4-chloro-8-methylquinoline-2(1H)-thione, ¹H NMR has been used to study tautomeric equilibria, for example, the thiolactam-thiolactim equilibrium. mdpi.comresearchgate.net The presence of distinct signals for the acidic proton at different chemical shifts indicates the coexistence of both tautomers in solution. mdpi.comresearchgate.net

¹H NMR and ¹³C NMR Chemical Shift Analysis of this compound and its Derivatives

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact mass, which is a key confirmation of its molecular formula (C₁₀H₉NO). rsc.org The measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is typically found to be very close to the calculated value of 160.0757. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Aromatic compounds like quinolinones tend to have stable molecular ions. libretexts.org The fragmentation of alkylquinolines often involves rearrangement of the molecular ion before fragmentation. cdnsciencepub.com In some cases, the molecular ion peak is the base peak in the spectrum, indicating its high stability. mdpi.com The fragmentation of derivatives, such as 4-chloro-8-methylquinolin-2(1H)-thione, has been studied, revealing stable molecular ions and characteristic fragmentation pathways that help to confirm the structure. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, a characteristic strong absorption band for the carbonyl group (C=O) of the lactam ring is expected in the region of 1650-1700 cm⁻¹. evitachem.com The N-H stretching vibration of the lactam typically appears as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The presence and position of these characteristic peaks provide strong evidence for the quinolinone structure.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. Quinolinones, with their fused aromatic rings, exhibit characteristic absorption bands in the UV-Vis spectrum. These absorptions are due to π-π* and n-π* electronic transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the quinolinone ring. Studies on related quinoline derivatives have shown that the UV-Vis spectra can be used to investigate the effects of substituents on the electronic structure of the molecule. rsc.orgsemanticscholar.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. arxiv.org It is extensively used to investigate the electronic structure and geometry of molecules, as well as to predict their spectroscopic properties. arxiv.org For quinolinone derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective. rsc.org

The first step in a theoretical investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For derivatives of quinolin-2(1H)-one, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are employed to determine optimized geometrical configurations. rsc.org This process provides data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic properties can be analyzed. Key to this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity, kinetic stability, and optical and electronic properties. rsc.orgresearchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. rsc.org For instance, in a study of related 4-hydroxy-1-methylquinolin-2(1H)-one derivatives, the compound with the lowest energy gap was predicted to be the most reactive. rsc.org

Molecular Electrostatic Potential (MEP) maps are also generated from the optimized structure. These maps illustrate the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for understanding intermolecular interactions. rsc.org

Table 1: Key Electronic Properties Calculated by DFT for Quinolinone Derivatives

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. rsc.org |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | Defines the charge transfer direction in a reaction. |

| Hardness (η) | Resistance to change in electron distribution. | A harder molecule has a larger HOMO-LUMO gap. rsc.org |

| Softness (S) | The reciprocal of hardness. | A softer molecule is more reactive. rsc.org |

This table is illustrative of the types of parameters derived from DFT calculations on quinolinone systems.

DFT calculations are highly effective in simulating the vibrational and nuclear magnetic resonance spectra of molecules. Theoretical infrared (IR), Raman, and NMR spectra can be computed and compared with experimental data to confirm the molecular structure. rsc.org

For quinolinone derivatives, calculated vibrational frequencies (IR and Raman) using DFT methods often show good agreement with experimental findings. rsc.orgresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov Studies on related compounds have reported excellent correlation coefficients (R²) between computed and experimental spectra, often in the range of 0.98–0.99, validating the accuracy of the theoretical models. rsc.org These computational predictions are invaluable for assigning specific spectral peaks to the corresponding atomic or group vibrations and chemical environments within the 8-methylquinolin-2(1H)-one structure. rsc.orgoatext.com

Optimization of Molecular Geometries and Electronic Structures

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.govnih.gov This method is crucial in drug discovery for predicting ligand-protein interactions and binding affinities. banglajol.info

Docking simulations place the ligand into the active site of a biological target and evaluate the interactions. For quinolinone derivatives, docking studies have been performed against various targets, including enzymes like topoisomerase IIβ and the main protease (Mpro) of SARS-CoV-2. rsc.orgnih.gov The analysis focuses on identifying key intermolecular interactions, such as:

Hydrogen Bonds: These are critical for stabilizing the ligand-receptor complex. The analysis identifies which amino acid residues in the protein (e.g., LYS, GLU, GLY, SER, ARG) act as hydrogen bond donors or acceptors. rsc.orgbanglajol.info

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein target.

Van der Waals Forces: General attractive or repulsive forces between molecules.

For example, in a study of novel 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one compounds docked with a topoisomerase II DNA complex, specific hydrogen bonds were identified between the quinolinone oxygen and amino acid residues like LYS 505 and GLU 477. rsc.org

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov A more negative value typically indicates a stronger, more favorable binding interaction. nih.gov These scores allow for the ranking of different compounds based on their predicted potency.

The simulation also predicts the most stable binding mode or "pose" of the ligand within the receptor's active site. banglajol.info This includes the three-dimensional orientation and conformation of the ligand and the specific distances of its interactions with the protein residues. rsc.org

Table 2: Example of Molecular Docking Results for Quinolinone Derivatives Against Biological Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (via H-bonds) |

|---|---|---|---|

| Derivative A | SARS-CoV-2 Mpro | -8.19 | GLU166, LEU167 nih.gov |

| Derivative B | Topoisomerase IIβ | -8.23 | LYS 505, GLU 477, GLY 776 rsc.org |

| Derivative C | Topoisomerase IIβ | -8.44 | LYS 759, GLU 769 rsc.org |

| Derivative D | E. coli DNA gyraseB | -6.9 | Data from related quinoline (B57606) nih.gov |

This table presents data from various quinoline and quinolinone derivatives to exemplify the outputs of docking studies. The specific derivatives (A-E) are representative examples from the cited literature.

Ligand-Protein Interaction Analysis with Biological Targets

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. dergipark.org.tr The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds. dergipark.org.tr 8-Methylquinoline (B175542) has been noted for its use in QSAR studies concerning mutagenicity and cytotoxicity. chemicalbook.com

QSAR models are built by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), hydrophobic (e.g., LogP), or topological (e.g., molecular weight, connectivity indices). dergipark.org.tr Then, statistical methods, such as multiple linear regression, are used to create an equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). dergipark.org.tr

For instance, a QSAR study on 5,8-quinolinequinone derivatives found that anti-inflammatory activity was strongly related to molecular hardness and softness, while anticancer activity against certain cell lines was dependent on the electrophilicity index and LUMO energy. dergipark.org.tr Such models, once validated, could be applied to predict the potential biological activities of this compound and guide the design of new derivatives with enhanced potency.

Correlation of Electronic and Steric Parameters with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the physicochemical properties of a compound with its biological activity. For quinolinone derivatives, these models have demonstrated that specific electronic and steric parameters are pivotal in determining their efficacy against various biological targets, such as Mycobacterium tuberculosis. nih.gov

In a study involving novel quinolinone-based thiosemicarbazones, which included an 8-methyl-2-oxo-1,2-dihydroquinolin-3-yl derivative, a QSAR model was developed with significant statistical validation (R² = 0.83). nih.gov The results from this model highlighted the crucial role of van der Waals volume, electron density, and electronegativity in influencing antituberculosis activity. nih.gov

The research indicated that substitutions on the quinolinone ring directly impact biological activity. For instance, the introduction of an electron-donating methyl group, such as in the 8-position, was found to slightly decrease the biological activity. nih.gov This effect is attributed to an increase in the molecule's electronegativity. nih.gov Conversely, substituting with electron-withdrawing groups like chlorine (Cl) or bromine (Br) increased the biological activity, which was correlated with an increase in molecular volume and a reduction in molecular electronegativity. nih.gov These findings underscore the delicate balance of electronic and steric factors that govern the interaction of these compounds with their biological targets. nih.gov

Table 1: Correlation of Physicochemical Parameters with Biological Activity for Quinolinone Derivatives

| Parameter | Type | Influence on Biological Activity | Rationale | Source |

|---|---|---|---|---|

| van der Waals Volume | Steric | Significant | Affects the fit of the molecule into the active site of the biological target. | nih.gov |

| Electron Density | Electronic | Significant | Influences the non-covalent interactions (e.g., hydrogen bonding, pi-stacking) with the target. | nih.gov |

| Electronegativity | Electronic | Significant | A reduction in molecular electronegativity was correlated with increased activity. | nih.gov |

| Methyl Group (Electron-Donating) | Electronic/Steric | Slight Decrease | Increases molecular electronegativity, which was found to be unfavorable for activity in the studied model. | nih.gov |

| Halogen Groups (Electron-Withdrawing) | Electronic/Steric | Increase | Increases molecular volume and reduces electronegativity, enhancing activity. | nih.gov |

Analysis of Reaction Mechanisms using Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the complex mechanisms of chemical reactions. These approaches allow for the mapping of reaction pathways, identification of intermediates, and calculation of the energetic profiles of transition states. scibasejournals.org While specific studies on this compound are limited, extensive research on the closely related compound 8-methylquinoline provides a clear framework for how these analyses are conducted. scibasejournals.org

A theoretical investigation into the Manganese(I)-catalyzed direct addition of the C(sp³)-H bond of 8-methylquinoline to an aryl isocyanate serves as a prime example of this approach. scibasejournals.org The study employed DFT calculations at the B3LYP level of theory to explore the complete catalytic cycle. scibasejournals.org Such computational studies can confirm the connectivity between reactants, transition states, and products through Intrinsic Reaction Coordinate (IRC) calculations. scibasejournals.org Furthermore, they can account for environmental effects by incorporating solvation models, providing a more accurate representation of reaction conditions. scibasejournals.org

Investigation of Transition States and Energy Barriers

A critical aspect of mechanistic analysis is the characterization of transition states (TS) and the determination of their associated energy barriers. The activation energy (the height of the energy barrier) for each step in a reaction mechanism determines the rate of that step. scibasejournals.org

The computational results determined that the insertion of the aryl isocyanate into the C-Mn bond of a manganacycle intermediate was the rate-limiting step of the entire process, possessing the highest activation energy barrier. scibasejournals.org The study also revealed a positive solvation effect, where the activation energies were found to be lower in a 1,4-dioxane (B91453) solution compared to the gas phase, highlighting the importance of solvent considerations in theoretical models. scibasejournals.org This type of detailed energetic mapping is crucial for optimizing reaction conditions and designing more efficient catalysts. scibasejournals.org

Table 2: Example of Calculated Activation Energies for a Catalytic Cycle Involving 8-Methylquinoline

| Reaction Step | Transition State (TS) | Gibbs Free Energy of Activation (kcal/mol) in Solution | Description | Source |

|---|---|---|---|---|

| Ligand Exchange | TSA-B | 17.8 | Exchange of CO with 8-methylquinoline. | scibasejournals.org |

| Cyclomanganation | TSB-B-1 | 23.9 | C-H activation and elimination of methane (B114726) to form a manganacycle. | scibasejournals.org |

| Isocyanate Insertion | TSB-1-C | 29.8 | Insertion of aryl isocyanate into the C-Mn bond (Rate-Limiting Step). | scibasejournals.org |

| Methylation | TSC-D | 17.5 | Reaction with the methylating agent. | scibasejournals.org |

| Catalyst Regeneration | TSD-E | 14.6 | Ligand exchange with 8-methylquinoline to regenerate the active species. | scibasejournals.org |

Note: Data is based on the Mn(I)-catalyzed reaction of 8-methylquinoline, not this compound, and serves as an illustrative example of computational analysis.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-methylquinoline |

| (E)-2-((E)-4-(8-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamide |

| Chlorine |

| Bromine |

| Manganese |

| Aryl isocyanate |

| 1,4-dioxane |

Medicinal Chemistry and Biological Applications of 8 Methylquinolin 2 1h One Derivatives

Anticancer and Antiproliferative Activities.benchchem.comontosight.aibibliotekanauki.plbenchchem.comtudublin.ienih.gov

Derivatives of 8-methylquinolin-2(1H)-one have emerged as a promising class of compounds in the search for new anticancer and antiproliferative agents. ontosight.aibibliotekanauki.pl The quinoline (B57606) ring system is a core component of several clinically used anticancer drugs. nih.gov Extensive research has demonstrated the potential of these derivatives to inhibit the growth of various cancer cell lines through multiple mechanisms of action.

Inhibition of Topoisomerase Enzymes (Topo I and Topo IIα).nih.gov

Topoisomerase enzymes are critical for DNA replication and are well-established targets for anticancer drugs. nih.gov Certain quinolone-based derivatives have been shown to exert their antiproliferative effects by inhibiting these enzymes. nih.gov

A novel series of amidines derived from 4-azido-quinolin-2(1H)-ones were synthesized and evaluated for their antiproliferative activity against four cancer cell lines. Several of these compounds exhibited potent activity, with GI50 values ranging from 1.00 µM to 1.50 µM. Further investigation revealed that these active compounds were selective inhibitors of topoisomerase I (Topo I) over topoisomerase IIα (Topo IIα). Molecular docking studies supported this selectivity, providing insights into the binding preferences of these derivatives. nih.gov

Cytotoxic Effects on Cancer Cell Lines (e.g., MDA-MB).bohrium.cominnovareacademics.in

The cytotoxic potential of this compound derivatives has been evaluated against various human cancer cell lines. For instance, a series of 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one derivatives were synthesized and tested for their in vitro anticancer activity. Among these, compounds with a methyl group at the C1 position and either n-propylamine or methylamine (B109427) at the C3 side chain were found to be the most cytotoxic against the MDA-MB breast cancer cell line, with an IC50 value of 25 µg/mL. innovareacademics.in

In another study, a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives were synthesized and evaluated for their in-vitro anticancer activity against MDA-MB (Breast cancer) and A549 (Lung cancer) cell lines using the MTT assay. bohrium.com

The antiproliferative activity of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones was tested against a panel of four cancer cell lines. Derivatives with a phenyl group on the 1,2,3-triazole moiety were generally more potent, with GI50 values ranging from 22 nM to 31 nM, outperforming the reference drug erlotinib (B232) in some cases. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Amidine Derivatives (4b, 4d, 4e, 4i, 5c) | Four cancer cell lines | 1.00 µM - 1.50 µM | nih.gov |

| 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-methylquinolin-2(1H)-one derivatives | MDA-MB | 25 µg/mL | innovareacademics.in |

VEGFR-2 Inhibition as a Potential Mechanism

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Some studies have pointed towards VEGFR-2 inhibition as a potential mechanism for the anticancer activity of quinoline-2-thio derivatives. Molecular docking studies have been employed to investigate the binding interactions of these compounds with the VEGFR-2 active site. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral).benchchem.comontosight.aitudublin.ieresearchgate.netnih.gov

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. ontosight.aitudublin.ieresearchgate.netnih.gov The quinoline scaffold is a well-known pharmacophore in antimicrobial drug discovery. researchgate.net

Activity against Specific Bacterial Strains (e.g., M. tuberculosis H37Rv, Gram-negative pathogens).acs.orgconnectjournals.comnih.govsemanticscholar.org

The emergence of drug-resistant bacterial strains, particularly Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has necessitated the search for new antibacterial agents. connectjournals.comnih.gov Derivatives of this compound have shown promise in this area.

A series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and screened for their antimycobacterial activity against M. tuberculosis H37Rv. Several of these derivatives exhibited excellent activity, with Minimum Inhibitory Concentrations (MICs) ranging from 3.41 to 12.23 µM. acs.org

Furthermore, 4-(aminomethyl)quinolin-2(1H)-ones have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, displaying potent activity against ciprofloxacin-resistant Gram-negative pathogens. sgul.ac.ukkcl.ac.uk Research has also been conducted on 2-mercaptopyrimidinylquinolin-2(1H)-one derivatives, which showed moderate activity against Escherichia coli but were inactive against M. tuberculosis H37Rv in one study. connectjournals.com In contrast, another study found that a 4-substituted quinoline derivative exhibited good in vitro activity against M. tuberculosis H37Rv and was found to inhibit the mycobacterial cell division protein FtsZ. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinolines | M. tuberculosis H37Rv | 3.41–12.23 µM | acs.org |

| 4-(aminomethyl)quinolin-2(1H)-ones | Ciprofloxacin-resistant Gram-negative pathogens | Potent activity | sgul.ac.ukkcl.ac.uk |

| 2-mercaptopyrimidinylquinolin-2(1H)-ones | Escherichia coli | 12.5 µg/ml | connectjournals.com |

Mechanisms of Action against Microorganisms (e.g., Enzyme Inhibition, DNA Replication Interference).acs.orgnih.gov

The antimicrobial effects of this compound derivatives are attributed to various mechanisms of action. A primary mode of action for many quinolone-based antibacterial agents is the inhibition of essential bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. ontosight.ainih.gov By targeting these enzymes, the compounds interfere with DNA synthesis, leading to bacterial cell death. nih.gov

For antimycobacterial activity, ATP synthase has been identified as a plausible target for some 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. In silico studies have shown that these compounds can bind to ATP synthase, suggesting that their mode of action involves the inhibition of this vital enzyme. acs.org Another identified target in M. tuberculosis is the FtsZ protein, which is essential for cell division. Inhibition of FtsZ by a 4-substituted quinoline derivative provides a novel mechanism for its antitubercular activity. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-azido-quinolin-2(1H)-one |

| 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one |

| 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one |

| 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline |

| 4-(aminomethyl)quinolin-2(1H)-one |

| 2-mercaptopyrimidinylquinolin-2(1H)-one |

| 4-substituted quinoline |

| Ciprofloxacin |

| Erlotinib |

Anti-inflammatory and Analgesic Activities

Derivatives of the quinoline and quinolinone scaffolds are widely recognized for their anti-inflammatory and analgesic properties. nih.govmdpi.com The mechanism often involves the inhibition of key enzymes in the inflammatory cascade. For instance, certain triazine-quinoline hybrids have been identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two enzymes crucial to the production of inflammatory mediators. semanticscholar.org Research has also highlighted that some quinoline derivatives exhibit notable analgesic activities, suggesting their potential in pain management. mdpi.com While the broader class of quinolones shows significant promise, specific studies focusing on this compound derivatives have demonstrated their contribution to this field, particularly as potent inhibitors of inflammatory mediators. semanticscholar.org

Antioxidant Properties

Several derivatives of this compound have demonstrated notable antioxidant capabilities. The presence of the quinolinone core, often in conjunction with other functional groups, allows these molecules to scavenge harmful free radicals, which are implicated in a variety of diseases. researchgate.netmdpi.com

In a study evaluating the antioxidant potential of various 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, two 8-methyl derivatives showed significant activity. mdpi.comnih.gov Specifically, compounds 3g and 3h were tested for their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common measure of antioxidant strength. mdpi.comnih.gov At a concentration of 10 µM, these compounds displayed promising radical scavenging activity, highlighting their potential to combat oxidative stress. mdpi.comnih.gov

Another derivative, 5-((4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione , was also synthesized and evaluated for its antioxidant efficiency, further confirming the role of the this compound scaffold in designing effective antioxidants. mdpi.com

| Compound | Concentration (µM) | DPPH Radical Scavenging (%) | Reference |

| 4-(4-Benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-6,8-dimethylquinolin-2(1H)-one (3g ) | 10 | 70.6 | mdpi.comnih.gov |

| 4-(4-Benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-8-methyl-6-(trifluoromethyl)quinolin-2(1H)-one (3h ) | 10 | 73.5 | mdpi.comnih.gov |

| Trolox (Standard) | 10 | 77.6 | mdpi.comnih.gov |

Neuroprotective Effects

The quinoline scaffold is increasingly being investigated for its neuroprotective capabilities, with several derivatives showing promise in the context of neurodegenerative diseases. ekb.egsgul.ac.uk Research suggests that 8-hydroxyquinoline (B1678124) derivatives, in particular, can act as cytoprotective and neuroprotective agents. nih.gov

One notable example is a novel multifunctional drug candidate, a bis-lipoyl derivative incorporating an 8-hydroxyquinoline scaffold (LA-HQ-LA ). This compound was specifically designed with antioxidant, metal-chelating, and neuroprotective properties for the potential treatment of neurodegenerative conditions. ekb.eg Studies have shown its effectiveness against cytotoxicity induced by neurotoxins in human neuroblastoma cells, underscoring the therapeutic potential of this class of compounds. ekb.eg The development of enantiomers of these derivatives is also being explored to enhance their biological effects in treating neuropsychiatric and neurologic diseases. nih.gov

Antimalarial Activity

The quinoline core is historically significant in the fight against malaria, with drugs like chloroquine (B1663885) and mefloquine (B1676156) being prime examples. nih.gov Modern research continues to explore this scaffold, and derivatives of this compound have emerged as compounds of interest.

Studies have identified 2,3,8-trisubstituted quinolines as potent agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmolaid.com One compound, 2-(benzylamino)-8-methylquinoline-3-carbaldehyde , has garnered attention for its potential antimalarial properties. pdbj.org Furthermore, a high-throughput screen identified a 2,3,8-trisubstituted quinoline with excellent inhibitory activity against the P. falciparum NF54 strain. nih.govmolaid.com Subsequent optimization efforts on this hit compound led to the identification of derivatives with improved metabolic stability and solubility while maintaining biological activity. nih.govmolaid.com

| Compound | Target | IC50 | Reference |

| 2,3,8-trisubstituted quinoline hit | P. falciparum NF54 | 22 nM | nih.govmolaid.com |

Modulation of Biological Targets and Signaling Pathways

The diverse pharmacological effects of this compound derivatives stem from their ability to interact with a range of biological targets, including enzymes and cellular receptors.

Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in various diseases.

Topoisomerases: Certain amidine derivatives, such as (E)-4-((Cyclopentyl(piperidin-1-yl)methylene)amino)-8-methylquinolin-2(1H)-one (4e) and (E)-4-((Cyclopentyl(morpholino)methylene)amino)-8-methylquinolin-2(1H)-one (4k) , have been synthesized and evaluated as antiproliferative agents. researchgate.net These compounds were found to be selective inhibitors of topoisomerase I, an enzyme critical for DNA replication in cancer cells. researchgate.net Additionally, other research has focused on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which are validated targets for antibacterial drugs. nih.govsgul.ac.uk

Quinone Reductase 2 (QR2) and Aromatase: Analogues of the natural product casimiroin (B1204214) have been synthesized and evaluated as inhibitors of QR2 and aromatase, both of which are targets in cancer therapy. nih.govresearchgate.net The presence of an 8-methoxy group, as seen in 8-Methoxy-4-methylquinolin-2(1H)-one , was found to improve inhibitory activity against QR2 compared to unsubstituted analogues. researchgate.net

Pim-1 Kinase: The Pim family of protein kinases are known drivers of tumor growth. Research into PIM inhibitors has led to the discovery of quinoline derivatives with inhibitory potential. One study noted that an 8-methyl-quinolin-2-yl derivative exhibited moderate potential as a PIM kinase inhibitor. bohrium.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): These enzymes are key targets in the management of Alzheimer's disease. While many quinoline derivatives have been explored as cholinesterase inhibitors, specific chalcone (B49325) derivatives like 3-((E)-(3-(4-Chlorophenyl)-3-oxoprop-1-enyl)-1-methylquinoline-2(1H)-one have shown inhibitory activity against AChE. mdpi.commolaid.comdrugbank.com The broader class of quinolin-2-ones continues to be a scaffold for developing dual inhibitors of both AChE and BuChE. mdpi.comsemanticscholar.org

| Compound | Target Enzyme | Activity (GI50 µM) | Reference |

| (E)-4-((Cyclopentyl(piperidin-1-yl)methylene)amino)-8-methylquinolin-2(1H)-one (4e ) | Topoisomerase I | 1.00 - 1.50 | researchgate.net |

| (E)-4-((Cyclopentyl(morpholino)methylene)amino)-8-methylquinolin-2(1H)-one (4k ) | Topoisomerase I | > 10.00 | researchgate.net |

In addition to enzyme inhibition, derivatives of this compound can exert their effects by modulating cellular receptors.

Nuclear Receptor Nur77: A series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as novel modulators of Nur77, an orphan nuclear receptor considered a potential target for cancer treatment. bohrium.com One lead candidate from this series demonstrated a strong binding affinity to Nur77 with a dissociation constant (KD) of 3.58 µM and exhibited broad-spectrum antiproliferative activity against hepatoma cells. bohrium.com This compound was shown to up-regulate Nur77 expression and induce apoptosis, highlighting its potential as a targeted anti-cancer agent. bohrium.com

Serotonin (B10506) and Dopamine (B1211576) Receptors: The quinolin-2(1H)-one framework is also found in compounds designed as serotonin antagonists and dopamine D2 receptor antagonists, indicating the versatility of this scaffold in modulating key receptors in the central nervous system.

Interference with Cellular Signaling Pathways

Derivatives of this compound have been identified as potent modulators of various cellular signaling pathways, many of which are fundamental to the proliferation and survival of cancer cells. The ability of these compounds to selectively target specific enzymatic routes or signaling cascades is a cornerstone of their therapeutic potential. arabjchem.org Research has demonstrated that the quinoline scaffold is effective in the design of inhibitors for several key oncogenic pathways.

A primary mechanism of action for many quinolinone derivatives is the inhibition of protein kinases, particularly those in the human epidermal growth factor receptor (HER) family. rsc.org This family of receptor protein tyrosine kinases (RPTKs) plays a crucial role in cell growth, proliferation, and differentiation, and its dysregulation is a common feature in many cancers. rsc.org Certain quinoline-based compounds have been engineered as dual-target inhibitors of both the epidermal growth factor receptor (EGFR) and HER-2. rsc.org For instance, studies have focused on developing novel quinoline derivatives that show significant antiproliferative activity against cancer cell lines by blocking these receptors. rsc.org

Further investigations have revealed compounds that act as multi-target inhibitors. For example, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated potent inhibitory activity against EGFR, its drug-resistant mutant EGFRT790M, and the downstream kinase BRAFV600E. mdpi.com One of the most effective compounds from this series, derivative 3h , was a powerful inhibitor of these molecular targets, with IC50 values of 57 nM, 68 nM, and 9.70 nM, respectively. mdpi.com Similarly, a 6-chloro-derivative of 4-(benzylidene-hydrazinyl)quinolin-2(1H)-one showed remarkable inhibitory activity against both wild-type and mutant EGFR, as well as H-RAS and STAT-3. researchgate.net

The interference with these pathways often culminates in the induction of apoptosis (programmed cell death). The aforementioned 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives were shown to function as activators of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. mdpi.com Likewise, treatment with the 6-chloro derivative led to cell cycle arrest at the G2/M phase, a common precursor to apoptosis. researchgate.net

Beyond kinase inhibition, quinoline derivatives affect other signaling mechanisms. The novel quinoline derivative SKA-346 has been identified as a selective activator of the KCa3.1 potassium channel. rsc.org The activity of this channel is vital for regulating the membrane potential in cells like T-lymphocytes, thereby controlling processes such as activation, proliferation, and migration. rsc.org Other derivatives have been developed as inhibitors of HIF (Hypoxia-Inducible Factor) prolylhydroxylase, an enzyme central to the cellular response to low oxygen levels, a condition often found in solid tumors. nih.govacs.org

| Derivative Class | Signaling Target(s) | Biological Outcome | Reference |

|---|---|---|---|

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | EGFR, EGFRT790M, BRAFV600E | Antiproliferative, Apoptosis Induction | mdpi.com |

| Quinoline-based chalcones | EGFR, HER-2 | Antiproliferative | rsc.org |

| 6-Chloro-4-(benzylidene-hydrazinyl)quinolin-2(1H)-one | EGFR (wild & mutant), H-RAS, STAT-3 | Cell Cycle Arrest (G2/M), Apoptosis | researchgate.net |

| Thiazolo[4,5-f]quinolin-2-amines (e.g., SKA-346) | KCa3.1 Potassium Channel | Modulation of cellular membrane potential | rsc.org |

| 8-Hydroxyquinoline-derived Mannich bases | HIF Prolylhydroxylase | Inhibition of hypoxia response pathway | nih.govacs.org |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies aim to identify the specific structural features, such as the type and position of substituents on the quinoline core, that govern the biological activity of the compounds. acs.orgmdpi.com Research indicates that the anticancer and antimicrobial activities of these derivatives are not arbitrary but are strongly influenced by factors like substituent electronic effects, lipophilicity, metal-chelating ability, and heterocyclic hybridization. mdpi.commdpi.comsemanticscholar.org Even subtle changes to the molecular structure can lead to significant alterations in bioactivity, highlighting the importance of rational drug design. semanticscholar.org

Impact of Substituent Effects (e.g., electron-donating/withdrawing groups, heterocyclic hybridization) on Bioactivity

The electronic properties of substituents attached to the quinoline scaffold play a pivotal role in modulating biological activity. rsc.org The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at specific positions can dramatically alter a compound's efficacy and selectivity. mdpi.commdpi.com

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens or nitro groups, often enhances the biological potency of quinolinone derivatives. For instance, in a series of 8-hydroxyquinoline derivatives, substitution at the R5 position with halogens was found to increase the selective toxicity of the compounds against multidrug-resistant (MDR) cancer cells. semanticscholar.org Similarly, for 8-hydroxy-N-phenylquinoline-2-carboxamides, antiviral activity was positively correlated with the electron-withdrawing properties of substituents on the anilide ring; a derivative with a 3-nitro group showed optimal virus growth inhibition. mdpi.com The presence of a sulfonic acid group, however, was found to decrease cytotoxicity, likely by impeding cell permeability. nih.gov

Electron-Donating Groups (EDGs): EDGs also have a significant impact. In hybrids of 1,4-naphthoquinone (B94277) and 8-hydroxyquinoline, a derivative with a methyl group (a weak EDG) at the C2' position of the quinoline moiety exhibited the highest cytotoxicity against tested cancer cell lines. mdpi.com The presence of an 8-methoxy group on the quinolinone core is known to be an electron-donating substituent that can influence the compound's reactivity and solubility. Functional groups capable of hydrogen bonding, such as a hydroxyl (-OH) group, can enhance intermolecular interactions with biological targets. ontosight.ai

Heterocyclic Hybridization: Molecular hybridization, which involves combining the quinolinone scaffold with other heterocyclic rings, is a powerful strategy for developing novel bioactive agents. A prominent example is the synthesis of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which created potent multi-target inhibitors for cancer therapy. mdpi.com Other successful hybridizations include linking the quinoline moiety to a 1,4-naphthoquinone core, where the resulting compounds showed that nitrogen-containing linkers increased anticancer effects, while ether or thioether linkers boosted antibacterial activity. mdpi.com Furthermore, the fusion of a thiazole (B1198619) ring to the quinoline core to create thiazolo[4,5-f]quinolin-2-amines has yielded compounds with specific biological activities, such as ion channel modulation. rsc.org

| Substituent/Modification | Position | Electronic Nature | Impact on Bioactivity | Reference |

|---|---|---|---|---|

| Halogens (e.g., Cl, Br) | R5 | EWG | Increased selective toxicity vs. MDR cancer cells | semanticscholar.org |

| Nitro (-NO2) | On attached anilide ring | EWG | Increased antiviral activity | mdpi.com |

| Methyl (-CH3) | C2' | EDG | Highest cytotoxicity in 1,4-naphthoquinone hybrids | mdpi.com |

| Methoxy (-OCH3) | C8 | EDG | Influences reactivity and solubility | |

| 1,2,3-Triazole Ring | C4 | Hybridization | Created potent multi-target anticancer inhibitors | mdpi.com |

| Nitrogen-containing moieties | Linker | Hybridization | Increased anticancer effect in naphthoquinone hybrids | mdpi.com |

Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, can be a critical factor influencing the biological activity of quinolinone derivatives. nih.gov The interaction between a drug molecule and its biological target is often highly specific, akin to a lock and key, meaning that only one stereoisomer may bind effectively and elicit a therapeutic response.

The significance of stereochemistry is explicitly noted in compounds such as (R)-8-(2,3-dihydroxy-3-methylbutoxy)-4-methoxy-1-methylquinolin-2(1H)-one . nih.gov The designation "(R)" specifies the absolute configuration at a chiral center, indicating that this particular spatial arrangement is essential for its recognized biological properties. This underscores that the specific stereoisomer of a compound can determine its pharmacological profile. nih.gov

In other cases, the stereochemistry of the molecule is stabilized by internal molecular forces. For example, in 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), X-ray crystal structure analysis confirmed that the compounds exist in a stable anti-form. This specific conformation is stabilized by the formation of intramolecular hydrogen bonds. While this study focused on structural elucidation rather than a direct comparison of bioactivity between isomers, it demonstrates that quinolinone derivatives can adopt well-defined and stable three-dimensional structures, a factor that is intrinsically linked to their potential for specific interactions with biological targets.

Applications in Catalysis and Materials Science

Role as Chiral Ligands in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a primary method for achieving this. The effectiveness of an asymmetric catalyst often hinges on the design of the chiral ligand that coordinates to the metal center. Quinoline-based structures are valuable scaffolds for creating these ligands.

While direct applications of 8-methylquinolin-2(1H)-one as a chiral ligand are not extensively documented, its derivatives and related heterocyclic structures are instrumental in this field. The inherent chirality in certain quinolinone derivatives makes them suitable for the synthesis of chiral ligands crucial for producing enantiomerically pure compounds. The general strategy involves modifying the quinolinone core to introduce coordinating groups (like phosphines, amines, or alcohols) and stereogenic centers, which can then bind to a transition metal.

For instance, chiral P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, have been synthesized from related heterocyclic systems. One modular approach starts with a chiral chloroacetal derived from a related pyrindine-7-one. This intermediate can be elaborated through reactions like Suzuki coupling and subsequent phosphine (B1218219) introduction to create a library of ligands. sfu.ca These ligands have been successfully evaluated in palladium-catalyzed asymmetric allylic substitution reactions, achieving high yields and excellent enantioselectivity. sfu.ca

Furthermore, C2-symmetric 2,2'-bipyridyl ligands, prepared via nickel(0)-mediated homo-coupling of chloroacetal precursors, have been used in copper(I)-catalyzed asymmetric cyclopropanation reactions. sfu.ca The development of chiral phosphoric acids derived from BINOL backbones has also proven effective for the asymmetric transfer hydrogenation of quinolines, yielding enantiomerically pure tetrahydroquinolines with high efficiency. dicp.ac.cn These examples underscore the principle that the this compound skeleton is a promising platform for developing new, effective chiral ligands for a wide array of asymmetric transformations. sfu.cagoogle.comacs.org

Table 1: Examples of Asymmetric Reactions Using Quinoline-Related Chiral Ligands

| Catalyst/Ligand Type | Reaction | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Palladium / P,N-Ligand | Allylic Substitution | Racemic 3-acetoxy-1,3-diphenyl-1-propene | 90% | sfu.ca |

| Copper(I) / C2-Symmetric Bipyridyl | Cyclopropanation | Styrene and diazoesters | up to 44% | sfu.ca |

| Chiral Phosphoric Acid | Transfer Hydrogenation | 2-Substituted quinolines | up to 99% | dicp.ac.cn |

| Osmium / Dihydroquinidine Ether | Asymmetric Dihydroxylation | (E)-3-Hexene | >93% | google.com |

Potential in Electrochromic Materials and Metal-Organic Frameworks

The unique electronic properties of the quinolinone core make it a candidate for incorporation into advanced functional materials such as electrochromic devices and metal-organic frameworks (MOFs).

Electrochromic Materials Electrochromic materials can change their optical properties (color, transmittance) in response to an applied electrical potential. This functionality is sought after for applications like smart windows, displays, and sensors. The development of such materials often relies on organic polymers with conjugated donor-acceptor (D-A) structures. sioc-journal.cnrsc.org The quinolinone moiety can act as either a donor or an acceptor unit, or as a foundational building block within a larger conjugated system.

Derivatives of quinolin-2(1H)-one, such as 4-hydrazinylquinolin-2(1H)-one, possess a high degree of electron-deficiency, a characteristic that makes them valuable in the synthesis of electrochromic materials. mdpi.com Functionalized pyridazines, which can be synthesized from quinolinone precursors, also exhibit high electron-deficient properties that are advantageous for these applications. mdpi.com The ability to synthesize conjugated organic molecules with specific electronic and optical properties is crucial for creating new electrochromic devices. sciforum.net

Development of Dyes and Pigments